molecular formula C13H15FO2 B7991479 2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde

2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde

Cat. No.: B7991479
M. Wt: 222.25 g/mol
InChI Key: MRZFMQKTRDJFFG-UHFFFAOYSA-N
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Description

2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde is an organic compound with a complex structure that includes a cyclopentyloxy group, a fluorine atom, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde typically involves multiple steps. One common method is the reaction of 4-fluorobenzaldehyde with cyclopentylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: 2-((Cyclopentyloxy)methyl)-4-fluorobenzoic acid.

    Reduction: 2-((Cyclopentyloxy)methyl)-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-((Cyclopentyloxy)methyl)-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    2-((Cyclopentyloxy)methyl)-4-bromobenzaldehyde: Similar structure but with a bromine atom instead of fluorine.

    2-((Cyclopentyloxy)methyl)-4-iodobenzaldehyde: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

2-((Cyclopentyloxy)methyl)-4-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which can significantly affect its chemical properties, such as electronegativity and reactivity. This makes it distinct from its halogenated counterparts and useful in specific applications where fluorine’s properties are advantageous.

Properties

IUPAC Name

2-(cyclopentyloxymethyl)-4-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-12-6-5-10(8-15)11(7-12)9-16-13-3-1-2-4-13/h5-8,13H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZFMQKTRDJFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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